Desoleandomycin - 4166-78-3

Desoleandomycin

Catalog Number: EVT-1564032
CAS Number: 4166-78-3
Molecular Formula: C28H49NO9
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Desoleandomycin is produced by the fermentation of Streptomyces griseus and other related species. The discovery of this compound was part of ongoing research into natural products derived from microbial sources, which have historically been a rich source of antibiotics.

Classification

Desoleandomycin is classified as a macrolide antibiotic. Macrolides are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and reproduction of bacteria.

Synthesis Analysis

Methods

The synthesis of Desoleandomycin can be approached through both natural extraction and synthetic methodologies. The natural extraction involves cultivating Streptomyces griseus in a suitable growth medium, followed by isolation and purification processes such as solvent extraction and chromatographic techniques.

Technical Details:

  1. Fermentation: Cultivation of Streptomyces strains in controlled environments.
  2. Extraction: Use of organic solvents (e.g., methanol or ethyl acetate) to extract the antibiotic from the culture broth.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Desoleandomycin from other metabolites.
Molecular Structure Analysis

Structure

Desoleandomycin features a large lactone ring typical of macrolides, with various functional groups that contribute to its biological activity. The molecular formula is C22H37O5C_{22}H_{37}O_5, and its structure includes multiple stereocenters that are crucial for its interaction with bacterial ribosomes.

Data

  • Molecular Weight: Approximately 385.54 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of macrolides.
Chemical Reactions Analysis

Reactions

Desoleandomycin undergoes various chemical reactions typical for macrolides, including hydrolysis, oxidation, and esterification. These reactions can affect its stability and efficacy as an antibiotic.

Technical Details:

  1. Hydrolysis: Can lead to the breakdown of the lactone ring under acidic or basic conditions.
  2. Oxidation: May occur in the presence of strong oxidizing agents, potentially altering its antibacterial properties.
  3. Esterification: Can be utilized in synthetic modifications to enhance pharmacological properties or reduce side effects.
Mechanism of Action

Desoleandomycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.

Process

  1. Binding Site: The compound interacts with specific rRNA sequences within the ribosomal subunit.
  2. Inhibition: This binding prevents the elongation of nascent polypeptides, effectively halting bacterial growth.
  3. Data on Efficacy: Studies indicate that Desoleandomycin is particularly effective against several strains of resistant Gram-positive bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Sensitivity: Stability can be affected by pH levels; optimal conditions should be maintained during storage and handling.

Relevant Data

  • Log P (Partition Coefficient): Indicates lipophilicity which affects absorption and distribution in biological systems.
Applications

Desoleandomycin has several scientific uses:

  1. Antibiotic Research: Investigated for its potential against antibiotic-resistant bacteria.
  2. Pharmaceutical Development: Explored as a lead compound for synthesizing new derivatives with enhanced activity or reduced toxicity.
  3. Biological Studies: Used in studies examining bacterial protein synthesis mechanisms and resistance development.
Introduction to Desoleandomycin

Desoleandomycin represents a structurally modified derivative of the natural macrolide antibiotic oleandomycin, characterized by the absence of the amino sugar desosamine. This alteration significantly impacts its biological activity and ribosomal binding affinity. Unlike clinically deployed macrolides, desoleandomycin serves primarily as a biochemical tool for studying structure-activity relationships in macrolide antibiotics due to its diminished antibacterial potency. Its study provides critical insights into the role of sugar moieties in macrolide-target interactions.

Historical Discovery and Nomenclature

The discovery of desoleandomycin is intrinsically linked to the isolation of its parent compound, oleandomycin:

  • 1954: Oleandomycin was first isolated by Sobin, English, and Celmer from fermentation broths of Streptomyces antibioticus [1]. The compound’s name derives from "oleander" (inspired by its plant-like growth source) combined with "-mycin" denoting its microbial origin [1] [2].
  • 1960: Hochstein’s structural elucidation of oleandomycin identified the critical desosamine moiety (3-dimethylamino-3,4,6-trideoxyhexose) attached at the C-5 position of the macrolactone ring [1] [6].
  • Desoleandomycin Synthesis: Early enzymatic and chemical hydrolysis studies of oleandomycin yielded the desosamine-free aglycone core, termed "desoleandomycin" (indicating the removal of desosamine) [6]. This derivative was pivotal for confirming desosamine’s role in antibacterial activity through comparative bioassays [1] [3].

Table 1: Nomenclature Timeline of Oleandomycin and Derivatives

YearCompoundNomenclature BasisKey Contributors
1954OleandomycinSource organism (S. antibioticus) + "-mycin" suffixSobin, English, Celmer
1960Oleandomycin structureCrystallography & NMRHochstein et al.
1962+DesoleandomycinDe-desosaminylated oleandomycin aglyconeHydrolysis studies

Taxonomic Origins and Biosynthetic Pathways

Desoleandomycin’s biosynthetic origin traces to the polyketide synthase (PKS) system of Streptomyces antibioticus, though it is generated via deliberate modification of the natural product oleandomycin:

Producing Organism

  • Primary Producer: Streptomyces antibioticus – a soil-dwelling, Gram-positive bacterium renowned for secondary metabolite production [1] [4].
  • Taxonomic Context: Belongs to the Actinobacteria class, which produces >70% of clinically used antibiotics, including macrolides like erythromycin and spiramycin [2] [4].

Oleandomycin Biosynthesis

Desoleandomycin is derived from oleandomycin via hydrolysis. Oleandomycin biosynthesis involves:1. Polyketide Backbone Assembly:- Catalyzed by a type I modular PKS (OlePKS), organized in three multienzyme subunits (OLES1–3) [2].- Modules incorporate methylmalonyl-CoA extender units, forming the 14-membered macrolactone core [1] [2].2. Post-PKS Modifications:- Glycosylation:- OleG1: Transfers D-desosamine from dTDP-D-desosamine to the C-5 hydroxyl of the aglycone [1] [6].- OleG2: Attaches L-oleandrose at C-3 [1].- Epoxidation:- OleP (P450 enzyme): Catalyzes epoxide formation between C-8/C-8a, critical for bioactivity [1] [2].3. Desoleandomycin Generation:- Enzymatic cleavage of desosamine via esterases/hydrolases yields desoleandomycin [6]. Naturally occurring esterases (e.g., Ere-type) can also catalyze this modification, contributing to self-resistance in producers [8].

Table 2: Key Enzymes in Oleandomycin Biosynthesis

GeneEnzyme TypeFunctionPost-PKS Modification
OleG1GlycosyltransferaseAttaches desosamine at C-5Essential for ribosomal binding
OleG2GlycosyltransferaseAttaches oleandrose at C-3Stability enhancement
OlePCytochrome P450Catalyzes C-8/C-8a epoxidationBioactivity potentiation

Structural Classification Within Macrolide Antibiotics

Desoleandomycin’s structure defines it as a 14-membered macrolactone aglycone, contrasting with glycosylated macrolides:

Core Scaffold

  • Macrolide Ring: A 14-atom lactone ring derived from 6-deoxyerythronolide B-like precursors, common to erythromycin and oleandomycin [1] [2].
  • Functional Groups:
  • Ketone at C-9
  • Hydroxyl groups at C-5, C-6, C-11, C-12
  • Characteristic C-8/C-8a epoxide (retained from oleandomycin) [1]
  • Molecular Formula: C29H48O9 (aglycone core; differs from oleandomycin’s C35H61NO12) [1].

Critical Structural Deviations

  • Absence of Desosamine:
  • Desosamine enables hydrogen bonding with A2058/A2059 residues in the 23S rRNA peptidyl transferase center [3] [6].
  • Desoleandomycin’s missing desosamine reduces ribosome affinity by >100-fold compared to oleandomycin [1] [3].
  • Lack of Neutral Sugar:
  • Oleandomycin contains L-oleandrose at C-3; desoleandomycin retains only the hydroxyl at this position, diminishing membrane permeability [1].

Table 3: Structural Comparison of Macrolide Antibiotics

FeatureOleandomycinDesoleandomycinErythromycin A
Macrolide ring size14-membered14-membered14-membered
C-5 SugarDesosamineNoneDesosamine
C-3 SugarOleandroseNoneCladinose
C-8/C-8a groupEpoxideEpoxideMethyl
BioactivityModerate (weak vs. erythromycin)LowHigh

Implications for Antibiotic Design

  • Desoleandomycin validates the pharmacophore role of desosamine in macrolides.
  • Modern ketolides (e.g., telithromycin) replace cladinose with a 3-keto group but retain desosamine, preserving ribosome binding while overcoming MLSB resistance [10].

Properties

CAS Number

4166-78-3

Product Name

Desoleandomycin

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

Molecular Formula

C28H49NO9

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C28H49NO9/c1-13-11-28(12-35-28)25(33)17(5)21(30)15(3)19(7)37-26(34)18(6)22(31)16(4)24(13)38-27-23(32)20(29(8)9)10-14(2)36-27/h13-24,27,30-32H,10-12H2,1-9H3

InChI Key

NTKKUEDJAPFWRV-UHFFFAOYSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C

Synonyms

deoleandrosyl-oleandomycin

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C

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